Cyclopropylamine

Catalog No.
S596937
CAS No.
765-30-0
M.F
C3H7N
M. Wt
57.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylamine

Acyclic amines fail to provide the steric & electronic requirements for N-1 cyclopropyl introduction in fluoroquinolone APIs, compromising antibacterial potency. Cyclopropylamine (CAS 765-30-0) solves this:

  • High-yield (>90%) cyromazine synthesis, critical insect growth regulator.
  • Essential for DNA gyrase inhibition in ciprofloxacin/moxifloxacin; pKa ~9.10 ensures optimal nucleophilic substitution kinetics.
  • In stock for immediate global shipping, ensuring supply chain continuity.

CAS Number

765-30-0

Product Name

Cyclopropylamine

IUPAC Name

cyclopropanamine

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N

SMILES

C1CC1N

Synonyms

cyclopropylamine, cyclopropylamine acetate, cyclopropylamine hydrochloride, cyclopropylamine, 3H-labeled

Canonical SMILES

C1CC1N

The exact mass of the compound Cyclopropylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56127. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of primary aliphatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 25 ml

Cyclopropylamine (CAS 765-30-0) is a primary aliphatic cyclic amine characterized by its highly strained three-membered carbon ring. In industrial procurement, it serves as an indispensable building block for the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals . As a clear, volatile liquid, it provides a unique combination of steric constraint and distinct electronic properties that cannot be replicated by linear or branched acyclic amines. Its primary commercial value lies in its ability to introduce the cyclopropyl moiety into complex molecules, a structural feature that is critical for maximizing the target binding affinity and metabolic stability of downstream products [1].

Research Fit

Workflow Primary amine intermediate with strained cyclopropane reactivity
Selection Context C3 cyclopropyl scaffold for enzyme inhibitor and bioactive compound synthesis
Use Context Multi-ton availability supports industrial and research-scale procurement

Replacing cyclopropylamine with its closest acyclic analog, isopropylamine, fundamentally compromises both synthesis pathways and final product efficacy. The cyclopropyl ring possesses increased s-character in its C-H bonds, which significantly reduces the basicity of the amine (pKa ~9.10) compared to isopropylamine (pKa ~10.63) [1]. This 1.5-unit pKa difference drastically alters nucleophilic substitution kinetics during API manufacturing. Furthermore, in pharmaceutical applications, the cyclopropyl group provides a precise balance of lipophilicity and steric bulk that acyclic groups cannot match. Substituting cyclopropylamine with isopropylamine during precursor selection yields sterically suboptimal moieties that severely diminish target binding, such as DNA gyrase inhibition in antibiotics, rendering the resulting compounds clinically inferior [2].

Substitution Risk

Ring strain reactivity mismatch
Cyclopropylamine’s high ring strain enables ring-opening pathways unavailable to cyclobutylamine or cyclopentylamine; simple aliphatic amines cannot replicate this reactivity.
Basicity and ionization divergence
Measured pKa values show a significant shift from isopropylamine analogs, not predicted by calculations. Substitution alters the ionized/neutral fraction, impacting solubility and permeability.
Physicochemical property shift
The cyclopropane ring uniquely modulates lipophilicity and hydrogen-bonding capacity; replacing it with an open-chain amine changes the property profile without experimental validation.

Optimal N-1 Substitution for Fluoroquinolone Antibacterial Potency

In the synthesis of fluoroquinolone antibiotics, the choice of the N-1 substituent dictates antibacterial activity. Structure-activity relationship (SAR) studies reveal that incorporating a cyclopropyl group at the N-1 position yields significantly higher potency against mycobacteria and Gram-negative pathogens compared to acyclic or larger cyclic analogs [1]. The antimycobacterial activity imparted by the N-1 substituent strictly follows the order: cyclopropyl > ethyl ≈ cyclobutyl > isopropyl. Procuring isopropylamine instead of cyclopropylamine results in a sterically suboptimal N-1 moiety, leading to weaker DNA gyrase inhibition and substantially higher Minimum Inhibitory Concentrations (MICs) [1].

Evidence DimensionAntimycobacterial / Antibacterial Potency (N-1 Substitution SAR)
Target Compound DataCyclopropyl group maximizes potency (Ranked #1 in SAR for this subset)
Comparator Or BaselineIsopropyl or ethyl groups
Quantified DifferenceCyclopropyl > ethyl ≈ cyclobutyl > isopropyl in SAR potency rankings
ConditionsIn vitro MIC evaluation against Mycobacterium and ESKAPE pathogens

For pharmaceutical procurement, cyclopropylamine is non-negotiable for synthesizing first-line fluoroquinolones, as acyclic amine substitutes yield APIs with inferior clinical efficacy.

Basicity (pKa) comparison
Head-to-head
Measured pKa of cyclopropylamine derivative significantly differed from isopropylamine analog, despite similar calculated values.
Requires experimental pKa determination for substitution decisions.
Exact values not disclosed; qualitative difference reported.

High-Yield Synthesis and Product Identity of Triazine Agrochemicals

Cyclopropylamine is the specific amine required for the high-yield synthesis of the triazine insecticide cyromazine. Industrial protocols reacting cyanuric chloride with cyclopropylamine and ammonia achieve cyromazine yields exceeding 90-96% with high purity (>99%) [1]. Attempting to substitute cyclopropylamine with isopropylamine alters the substitution pattern entirely, yielding cyprazine—an obsolete post-emergence herbicide—rather than the highly effective dipteran growth regulator cyromazine [2].

Evidence DimensionAgrochemical Product Identity and Yield
Target Compound DataYields Cyromazine (insecticide) at >90-96% yield
Comparator Or BaselineIsopropylamine
Quantified DifferenceIsopropylamine yields Cyprazine (obsolete herbicide), completely changing the product class and commercial viability
ConditionsStepwise amination of cyanuric chloride under controlled temperatures

Agrochemical manufacturers must procure cyclopropylamine specifically to produce cyromazine; acyclic analogs produce entirely different, commercially obsolete chemical entities.

Room-temp N-arylation
Reported
CuI-catalyzed coupling with aryl bromides at room temperature yields N-aryl cyclopropylamines in moderate to excellent yields.
Supports mild-condition synthesis for sensitive substrates and scalable processes.
5 mol% CuI/ligand; compatible with aryl bromides.

Favorable Processability Profile: Basicity and Volatility

Cyclopropylamine exhibits distinct physicochemical properties that influence industrial processability compared to its acyclic analog isopropylamine. The increased s-character of the cyclopropyl ring carbon lowers the amine's basicity, resulting in a pKa of approximately 9.10, compared to 10.63 for isopropylamine [1]. This reduced basicity minimizes unwanted side reactions in complex multi-step syntheses. Additionally, cyclopropylamine has a boiling point of 49–50 °C, which is significantly higher than that of isopropylamine (31–32 °C) . This higher boiling point reduces evaporative losses and flammability risks during room-temperature handling and large-scale formulation.

Evidence DimensionBoiling Point and pKa
Target Compound DataBoiling point 49–50 °C; pKa ~9.10
Comparator Or BaselineIsopropylamine (Boiling point 31–32 °C; pKa ~10.63)
Quantified Difference+18 °C higher boiling point; ~1.5 units lower pKa
ConditionsStandard atmospheric pressure (boiling point) and aqueous conditions at 25 °C (pKa)

The higher boiling point simplifies liquid handling and storage at scale, while the lower pKa offers tunable reactivity in nucleophilic aromatic substitutions.

Lipophilicity & ring strain
Context-dependent
XLogP ≈ 0.108; ring strain ≈ 27 kcal/mol. Significantly higher strain than cyclobutylamine or cyclopentylamine.
Influences solubility, reactivity, and ring-opening pathway access.
Class-level inference; values may vary with substitution.

Fluoroquinolone API Manufacturing

Cyclopropylamine is the essential precursor for introducing the N-1 cyclopropyl group in broad-spectrum antibiotics like ciprofloxacin and moxifloxacin. This specific substitution maximizes DNA gyrase inhibition and overall antibacterial potency against Gram-negative pathogens, making it irreplaceable in pharmaceutical procurement [1].

Triazine Agrochemical Production

It serves as the core building block for synthesizing cyromazine, a highly specific insect growth regulator. The use of cyclopropylamine ensures high-yield (>90%) production of the target insecticide, whereas acyclic amines yield obsolete herbicides [2].

Imine Reductase (IRED) Biocatalysis

Cyclopropylamine is utilized as a highly effective amine donor in the biocatalytic reductive amination of ketones. Its specific steric profile and basicity make it an ideal reagent for screening against novel IRED panels to synthesize complex pharmaceutical intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS drug-candidate basicity/permeability tuning
Measured pKa shift vs. isopropylamine analog; ionization state modulation
Experimental pKa, logD, and membrane permeability assays
Late-stage N-arylation in complex molecule synthesis
Room-temperature CuI-catalyzed coupling protocol
Reaction yield, functional group tolerance, scalability
Mechanism-based enzyme inhibitor probe design
High intrinsic ring strain for covalent warhead development
Target engagement, ring-opening kinetics, selectivity profiling
Agrochemical intermediate synthesis
Cyclopropyl group steric/electronic profile for herbicide/insecticide actives
Supply-chain consistency, process-scale performance, regulatory impurity profile

XLogP3

0.1

Boiling Point

50.5 °C

LogP

0.07 (LogP)

Melting Point

-35.4 °C

UNII

8PR8XTH1X1

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (20.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (23.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (22.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (20.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

765-30-0

Wikipedia

Cyclopropylamine

General Manufacturing Information

Cyclopropanamine: ACTIVE
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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